Pyoverdin

説明

特性

CAS番号 |

8062-00-8 |

|---|---|

分子式 |

C55H85N17O22 |

分子量 |

1336.4 g/mol |

IUPAC名 |

4-[[1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2R)-1-[[(2S)-5-[formyl(hydroxy)amino]-1-[[(3S,6S,9S,12S)-9-[3-[formyl(hydroxy)amino]propyl]-3,6-bis[(1R)-1-hydroxyethyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-8,9-dihydroxy-2,3,4,4a-tetrahydro-1H-pyrimido[1,2-a]quinolin-5-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C55H85N17O22/c1-27(77)43-53(91)59-15-4-3-8-30(46(84)63-33(11-7-19-71(94)26-76)49(87)68-44(28(2)78)54(92)69-43)62-47(85)32(10-6-18-70(93)25-75)65-50(88)35(23-73)66-48(86)31(9-5-16-60-55(56)57)64-51(89)36(24-74)67-52(90)37-14-17-58-45-34(61-41(81)12-13-42(82)83)20-29-21-39(79)40(80)22-38(29)72(37)45/h20-22,25-28,30-33,35-37,43-45,58,73-74,77-80,93-94H,3-19,23-24H2,1-2H3,(H,59,91)(H,61,81)(H,62,85)(H,63,84)(H,64,89)(H,65,88)(H,66,86)(H,67,90)(H,68,87)(H,69,92)(H,82,83)(H4,56,57,60)/t27-,28-,30+,31+,32+,33+,35-,36-,37?,43+,44+,45?/m1/s1 |

InChIキー |

IXTLVPXCZJJUQB-VYJQSIGYSA-N |

SMILES |

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O |

異性体SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)NC(=O)[C@H](CCCN(C=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)[C@@H](C)O)O |

正規SMILES |

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O |

他のCAS番号 |

8062-00-8 |

同義語 |

Ferric pyoverdin pyoverdin pyoverdin D pyoverdin G4R pyoverdin Pf pyoverdine pyoverdine PvdI |

製品の起源 |

United States |

Foundational & Exploratory

The Core of Virulence: A Technical Guide to the Structure and Function of Pyoverdine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are fluorescent siderophores produced by Pseudomonas species, most notably the opportunistic human pathogen Pseudomonas aeruginosa. These molecules are crucial for bacterial survival and pathogenesis, playing a central role in iron acquisition, biofilm formation, and the regulation of virulence factors. Their high affinity for ferric iron allows P. aeruginosa to thrive in the iron-limited environments of a host, making pyoverdine a key determinant of virulence and an attractive target for novel antimicrobial therapies. This guide provides an in-depth technical overview of the structure, function, and experimental analysis of pyoverdine.

Pyoverdine Structure

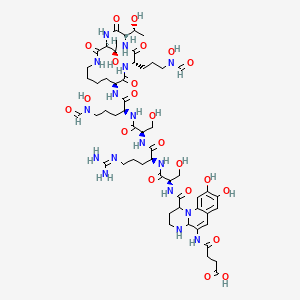

Pyoverdine is a complex molecule comprising three distinct structural components: a dihydroxyquinoline-derived chromophore, a variable peptide chain, and an acyl side chain.[1][2]

-

Chromophore: The core of the pyoverdine molecule is a (1S)-5-amino-2,3-dihydro-8,9-dihydroxy-1H-pyrimido[1,2-a]quinoline-1-carboxylic acid structure.[1] This component is responsible for the characteristic yellow-green fluorescence of pyoverdine and is highly conserved across different Pseudomonas species.[3] The chromophore provides two of the six coordination sites for binding ferric iron.[3]

-

Peptide Chain: Attached to the chromophore is a peptide chain of 6 to 14 amino acids.[1] This chain is synthesized by non-ribosomal peptide synthetases (NRPSs) and exhibits significant strain-specific variability.[2][4] The peptide chain often contains D-amino acids and non-proteinogenic amino acids, such as N5-formyl-N5-hydroxyornithine.[1] It provides the remaining four coordination sites for iron chelation, typically through hydroxamate and/or hydroxycarboxylate groups.[1] The peptide moiety is also critical for recognition by the specific outer membrane receptor, FpvA.[1]

-

Acyl Side Chain: The third component is a small dicarboxylic acid or its amide, derived from the Krebs cycle, such as succinate (B1194679), malate, or α-ketoglutarate, attached to the chromophore.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to pyoverdine's properties and function.

| Property | Value | References |

| Iron (Fe³⁺) Affinity Constant (Ka) | ~10³² M⁻¹ | [6][7] |

| Production Yield in Iron-Depleted Media | 200 - 500 mg/L | [1] |

Table 1: Physicochemical and Production Properties of Pyoverdine

| Animal Model | P. aeruginosa Strain | Outcome Measure | Effect of Pyoverdine Deficiency | References |

| Murine Burn Model | PAO1 | Virulence | Abolished | [8][9] |

| Murine Pneumonia Model | PA14 | Virulence | Reduced | [5] |

| Caenorhabditis elegans (Liquid Killing Assay) | PA14 | Killing | Attenuated | [10] |

Table 2: Role of Pyoverdine in Virulence in Animal Models

Pyoverdine Biosynthesis and Iron Uptake

The biosynthesis of pyoverdine is a complex process that begins in the cytoplasm and is completed in the periplasm. The ferribactin precursor is synthesized by NRPSs and then transported into the periplasm where it undergoes maturation to form the final pyoverdine molecule.[2][8]

Pyoverdine-Mediated Virulence Regulation

Beyond its role as a siderophore, pyoverdine also functions as a signaling molecule. The binding of ferripyoverdine to its receptor, FpvA, initiates a signaling cascade that leads to the expression of several virulence factors, including exotoxin A and the PrpL protease.[1][11] This regulation is mediated by a cell surface signaling cascade involving the anti-sigma factor FpvR and the alternative sigma factors PvdS and FpvI.[2][8]

Experimental Protocols

Protocol 1: Purification of Pyoverdine by HPLC

This protocol outlines a general method for the purification of pyoverdine from bacterial culture supernatants.

1. Culture and Supernatant Preparation: a. Grow P. aeruginosa in an iron-deficient medium (e.g., succinate medium) at 37°C with shaking for 24-48 hours. b. Centrifuge the culture at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. c. Filter the supernatant through a 0.22 µm filter to remove any remaining bacteria.

2. Solid-Phase Extraction (SPE): a. Acidify the supernatant to pH 6.0 with HCl. b. Pass the acidified supernatant through a C18 SPE cartridge pre-conditioned with methanol (B129727) and then with deionized water. c. Wash the cartridge with deionized water to remove unbound components. d. Elute the pyoverdine with a stepwise gradient of methanol (e.g., 20%, 50%, 80% methanol in water).

3. High-Performance Liquid Chromatography (HPLC): a. Lyophilize the methanol fractions containing pyoverdine. b. Reconstitute the dried pyoverdine in a suitable mobile phase (e.g., water with 0.1% trifluoroacetic acid). c. Inject the sample onto a C18 reverse-phase HPLC column. d. Elute with a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid). e. Monitor the eluate at 400 nm (the characteristic absorbance of the pyoverdine chromophore). f. Collect the fractions corresponding to the pyoverdine peaks. g. Confirm the purity of the collected fractions by re-injecting them into the HPLC.

Protocol 2: Quantification of Pyoverdine using the Chrome Azurol S (CAS) Assay

The CAS assay is a colorimetric method for quantifying siderophores.

1. Preparation of CAS Assay Solution: a. Solution A: Dissolve 60.5 mg of Chrome Azurol S in 50 ml of deionized water. b. Solution B: Dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 ml of deionized water. c. Solution C: Dissolve 2.7 mg of FeCl₃·6H₂O in 10 ml of 10 mM HCl. d. Slowly mix Solution A with Solution B. e. While stirring, slowly add Solution C to the A+B mixture. f. The resulting solution should be a deep blue color. Autoclave and store in the dark.

2. Quantification: a. In a 96-well plate, mix 100 µl of the bacterial supernatant (or purified pyoverdine standard) with 100 µl of the CAS assay solution. b. Incubate at room temperature for 20 minutes. c. Measure the absorbance at 630 nm. d. The decrease in absorbance is proportional to the amount of siderophore present. e. Siderophore units can be calculated as: (Ar - As) / Ar * 100, where Ar is the absorbance of the reference (CAS solution + uninoculated medium) and As is the absorbance of the sample.[12]

Protocol 3: Assessment of Pyoverdine's Role in Virulence using a C. elegans Model

This protocol describes a liquid killing assay to evaluate the contribution of pyoverdine to P. aeruginosa virulence.

1. Worm and Bacteria Preparation: a. Grow synchronized L4-stage C. elegans on NGM plates seeded with E. coli OP50. b. Grow P. aeruginosa (wild-type and a pyoverdine-deficient mutant, e.g., a pvdA mutant) in a suitable liquid medium overnight.

2. Infection Assay: a. Wash the L4 worms off the NGM plates with M9 buffer and transfer them to the wells of a 96-well plate (approximately 20-30 worms per well). b. Add the P. aeruginosa cultures to the wells to a final OD₆₀₀ of 0.05. c. As a control, add heat-killed P. aeruginosa or E. coli OP50 to separate wells. d. Incubate the plate at 25°C. e. Score the number of dead worms daily by gently prodding them with a platinum wire. Worms that do not respond are considered dead. f. Compare the survival curves of worms infected with wild-type P. aeruginosa versus the pyoverdine-deficient mutant to determine the role of pyoverdine in virulence.

Conclusion

Pyoverdine is a multifaceted molecule that is integral to the biology and pathogenicity of P. aeruginosa. Its roles in iron acquisition and virulence regulation make it a compelling target for the development of novel anti-infective strategies. A thorough understanding of its structure, function, and the methodologies to study it are essential for researchers and drug development professionals working to combat the threat of this formidable pathogen. The data and protocols presented in this guide provide a solid foundation for further investigation into the intricate world of pyoverdine.

References

- 1. Pyoverdine - Wikipedia [en.wikipedia.org]

- 2. The biosynthesis of pyoverdines [microbialcell.com]

- 3. Frontiers | New tools to monitor Pseudomonas aeruginosa infection and biofilms in vivo in C. elegans [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Pyoverdine-Dependent Virulence of Pseudomonas aeruginosa Isolates From Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial activity of iron-depriving pyoverdines against human opportunistic pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The biosynthesis of pyoverdines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modeling Host–Pathogen Interactions in C. elegans: Lessons Learned from Pseudomonas aeruginosa Infection [mdpi.com]

- 10. Pseudomonas aeruginosa disrupts Caenorhabditis elegans iron homeostasis, causing a hypoxic response and death - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Pyoverdine-Dependent Virulence of Pseudomonas aeruginosa Isolates From Cystic Fibrosis Patients [frontiersin.org]

- 12. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

The Discovery and Enduring Significance of Pyoverdine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyoverdines are a fascinating class of fluorescent siderophores produced by fluorescent Pseudomonas species. These molecules play a critical role in bacterial survival and pathogenesis by scavenging iron, an essential nutrient, from the environment. First observed as a diffusible green-yellow pigment over a century ago, our understanding of pyoverdines has evolved from a simple curiosity to a subject of intense research with implications for bacterial virulence, biofilm formation, and the development of novel antimicrobial strategies. This in-depth technical guide provides a comprehensive overview of the discovery, history, biosynthesis, and regulation of pyoverdine, tailored for researchers, scientists, and drug development professionals.

A Historical Journey: The Discovery and Elucidation of Pyoverdine

The story of pyoverdine begins in the late 19th century with early observations of fluorescent pigments produced by bacteria. This timeline highlights the key milestones in our understanding of this important molecule.

| Year | Key Discovery/Milestone | Principal Investigator(s) | Significance |

| 1892 | Gessard first described a yellow-green fluorescent pigment produced by what is now known as Pseudomonas aeruginosa, which he termed "fluorescin".[1][2] | Gessard | Initial observation and naming of the fluorescent pigment. |

| 1930s | Turfreijer renamed the pigment "pyoverdine".[1][2] | Turfreijer | Established the current nomenclature. |

| 1948 | King and colleagues observed that the production of this fluorescent pigment by P. aeruginosa was induced under iron-limiting conditions.[1][2] | King et al. | First link between pyoverdine production and iron availability. |

| 1978 | Meyer and colleagues demonstrated the high affinity of pyoverdine for ferric iron (Fe³⁺) and its direct role in iron uptake.[1][2] | Meyer et al. | Established pyoverdine as a siderophore. |

| 1980s | The first complete chemical structures of pyoverdines were elucidated, revealing a common chromophore and a variable peptide chain. | Abdallah, Budzikiewicz, et al. | Provided the molecular basis for understanding pyoverdine function and diversity. |

| 1990s | The genetic basis of pyoverdine biosynthesis and its regulation began to be unraveled, with the identification of the pvd genes and the role of the Fur repressor and the alternative sigma factor PvdS.[3] | Various research groups | Uncovered the complex molecular machinery controlling pyoverdine production. |

The Molecular Architecture of Pyoverdine

Pyoverdines from different Pseudomonas strains share a common structural organization, consisting of three distinct parts:

-

A Dihydroxyquinoline Chromophore: This core structure is responsible for the characteristic yellow-green fluorescence of pyoverdines and is a key site for iron chelation.

-

A Peptide Chain: Attached to the chromophore, this highly variable peptide chain consists of 6 to 14 amino acids, including both L- and D-isomers and non-proteinogenic amino acids. The diversity of the peptide chain is a major contributor to the specificity of pyoverdine recognition by bacterial receptors.

-

An Acyl Side Chain: Linked to the chromophore, this is typically a small organic acid, such as succinate, malate, or α-ketoglutarate.

The intricate Pathway of Pyoverdine Biosynthesis

The biosynthesis of pyoverdine is a complex and highly regulated process that occurs in both the cytoplasm and the periplasm. It involves a large number of enzymes encoded by the pvd gene cluster.

Cytoplasmic Assembly via Non-Ribosomal Peptide Synthetases (NRPSs)

The initial steps of pyoverdine biosynthesis take place in the cytoplasm and are orchestrated by large, multi-domain enzymes called Non-Ribosomal Peptide Synthetases (NRPSs). These NRPSs, including PvdL, PvdI, and PvdJ, assemble the peptide backbone of the pyoverdine precursor, ferribactin.[4][5]

-

PvdL: Initiates the synthesis by incorporating the first three amino acids that will later form the chromophore.[5][6]

-

PvdI and PvdJ: Extend the peptide chain by adding further amino acids.[4][7]

-

PvdD: Terminates the peptide chain synthesis.[7]

-

Accessory Enzymes (PvdA, PvdF, PvdH): Synthesize the non-proteinogenic amino acids that are incorporated into the peptide chain.[8][9]

Periplasmic Maturation

Once synthesized in the cytoplasm, ferribactin is transported into the periplasm by the ABC transporter PvdE. In the periplasm, a series of enzymatic modifications convert ferribactin into the mature, fluorescent pyoverdine.

-

PvdQ: An acylase that removes the acyl group from ferribactin.

-

PvdP, PvdO, and PvdN: Enzymes involved in the cyclization and modification of the chromophore precursor to form the final dihydroxyquinoline structure.

References

- 1. Use of Blue Agar CAS Assay for Siderophore Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Siderophore Detection assay [protocols.io]

- 3. High-throughput Method for Detecting Siderophore Production by Rhizosphere Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid identification of pyoverdines of fluorescent Pseudomonas spp. by UHPLC-IM-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PvdL Orchestrates the Assembly of the Nonribosomal Peptide Synthetases Involved in Pyoverdine Biosynthesis in Pseudomonas aeruginosa | MDPI [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Biosynthesis of Novel Pyoverdines by Domain Substitution in a Nonribosomal Peptide Synthetase of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of Active Site Residues of the Siderophore Synthesis Enzyme PvdF and Evidence for Interaction of PvdF with a Substrate-Providing Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pyoverdine Biosynthesis Pathway in Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyoverdines are the primary siderophores produced by Pseudomonas aeruginosa, playing a critical role in iron acquisition, virulence, and biofilm formation. This technical guide provides a comprehensive overview of the pyoverdine biosynthesis pathway, detailing the intricate enzymatic steps from precursor synthesis in the cytoplasm to maturation in the periplasm. It outlines the key genes and enzymes involved, the complex regulatory network governing its expression, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in drug development seeking to understand and target this crucial pathway for novel antimicrobial strategies.

Introduction

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a broad spectrum of antibiotics. Its ability to thrive in iron-limited environments, such as the human host, is largely attributed to the production of high-affinity iron chelators known as siderophores. The principal siderophore, pyoverdine, is a fluorescent molecule that scavenges ferric iron (Fe³⁺) from the surroundings and transports it into the bacterial cell.[1] Beyond its role in iron acquisition, pyoverdine is also implicated in the regulation of virulence factors and biofilm formation, making its biosynthetic pathway an attractive target for the development of novel anti-infective agents.[1][2]

This guide provides a detailed examination of the pyoverdine biosynthesis pathway in P. aeruginosa, encompassing the genetic and biochemical intricacies of its synthesis, transport, and regulation.

The Pyoverdine Biosynthesis Pathway: A Two-Act Play

The synthesis of pyoverdine is a complex, multi-step process that spans two cellular compartments: the cytoplasm and the periplasm.[3] It begins with the cytoplasmic assembly of a peptide precursor, ferribactin, by non-ribosomal peptide synthetases (NRPSs), followed by its transport into the periplasm for maturation into the final, fluorescent pyoverdine molecule.[4][5]

Cytoplasmic Genesis: The Assembly of Ferribactin

The initial steps of pyoverdine biosynthesis occur in the cytoplasm and involve a suite of enzymes that synthesize and assemble the ferribactin precursor.

2.1.1. Precursor Amino Acid Synthesis:

The peptide backbone of pyoverdine often contains non-proteinogenic amino acids. Key enzymes involved in their synthesis include:

-

PvdA: An L-ornithine N⁵-oxygenase that hydroxylates L-ornithine.[2]

-

PvdF: A formyltransferase that subsequently formylates the hydroxylated ornithine to produce L-N⁵-formyl-N⁵-hydroxyornithine (L-fOHOrn).[2]

-

PvdH: An aminotransferase that synthesizes L-2,4-diaminobutyrate (L-Dab) from L-aspartate β-semialdehyde.[2][5]

2.1.2. Non-Ribosomal Peptide Synthesis (NRPS):

The core of ferribactin synthesis is carried out by a series of large, modular enzymes known as non-ribosomal peptide synthetases (NRPSs). In P. aeruginosa PAO1, which produces type I pyoverdine, these include:

-

PvdL: Initiates the synthesis by incorporating the first three amino acids: L-glutamate, D-tyrosine, and L-Dab.[4][5]

-

PvdI: Adds the next four amino acids to the growing peptide chain.[2]

-

PvdJ: Incorporates the following two amino acids.

-

PvdD: Adds the final two L-threonine residues and terminates the chain.[6]

These NRPS enzymes are thought to form a large, membrane-associated complex termed a "siderosome" to enhance the efficiency of the biosynthetic process.[4]

Table 1: Key Cytoplasmic Enzymes in Pyoverdine Biosynthesis

| Gene | Enzyme | Function |

| pvdA | L-ornithine N⁵-oxygenase | Hydroxylation of L-ornithine[2] |

| pvdF | Formyltransferase | Formylation of hydroxyornithine[2] |

| pvdH | Aminotransferase | Synthesis of L-2,4-diaminobutyrate (L-Dab)[2][5] |

| pvdL | Non-ribosomal peptide synthetase | Initiation of peptide chain synthesis[4][5] |

| pvdI | Non-ribosomal peptide synthetase | Elongation of the peptide chain[2] |

| pvdJ | Non-ribosomal peptide synthetase | Elongation of the peptide chain |

| pvdD | Non-ribosomal peptide synthetase | Termination of peptide chain synthesis[6] |

| pvdE | ABC transporter | Transport of ferribactin to the periplasm[2] |

Periplasmic Maturation: The Birth of Pyoverdine

Once assembled, the ferribactin precursor is transported into the periplasm by the ABC transporter PvdE.[2] In the periplasm, a series of enzymatic modifications convert ferribactin into the mature, fluorescent pyoverdine.

-

PvdQ: An Ntn-type hydrolase that removes the acyl chain from ferribactin.[4]

-

PvdP: A copper-dependent oxidoreductase that catalyzes the oxidative cyclization of the D-tyrosine and L-Dab residues to form the dihydropyoverdine chromophore.[2]

-

PvdO: Another oxidoreductase that facilitates the final oxidation step, yielding the characteristic fluorescent pyoverdine chromophore.[2]

-

PvdN: Catalyzes the modification of the N-terminal L-glutamic acid to a succinamide (B89737) side chain.[4][7]

-

PtaA: A periplasmic transaminase that can modify the side chain to α-ketoglutarate.[4]

Following maturation, the completed pyoverdine molecule is secreted into the extracellular environment by the PvdRT-OpmQ efflux pump.[3]

Table 2: Key Periplasmic Enzymes in Pyoverdine Biosynthesis

| Gene | Enzyme | Function |

| pvdQ | Ntn-type hydrolase | Deacylation of ferribactin[4] |

| pvdP | Oxidoreductase | Formation of the dihydropyoverdine chromophore[2] |

| pvdO | Oxidoreductase | Final oxidation of the chromophore[2] |

| pvdN | PLP-dependent enzyme | Modification of the N-terminal glutamate (B1630785) to succinamide[4][7] |

| ptaA | Periplasmic transaminase | Modification of the side chain to α-ketoglutarate[4] |

| pvdRT-opmQ | Efflux pump | Secretion of mature pyoverdine[3] |

Regulation of Pyoverdine Biosynthesis: A Tightly Controlled Process

The production of pyoverdine is a metabolically expensive process and is therefore tightly regulated in response to iron availability. This regulation is orchestrated by a complex signaling cascade involving a global iron regulator, alternative sigma factors, and an anti-sigma factor.

The Fur Repressor: The Master Iron Switch

Under iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to ferrous iron (Fe²⁺) and acts as a transcriptional repressor.[5][8] The Fur-Fe²⁺ complex binds to specific DNA sequences (Fur boxes) in the promoter regions of iron-regulated genes, including the gene encoding the primary sigma factor for pyoverdine synthesis, pvdS, thereby preventing their transcription.[9]

The PvdS Sigma Factor: The Primary Activator

When intracellular iron levels are low, Fur releases from the DNA, leading to the derepression of pvdS transcription.[9] PvdS is an alternative sigma factor that directs RNA polymerase to the promoters of the pyoverdine biosynthesis (pvd) genes, initiating their transcription.[9][10]

The FpvI Sigma Factor and FpvR Anti-Sigma Factor: Fine-Tuning the Response

The regulation of pyoverdine synthesis is further refined by a cell-surface signaling system. The expression of the ferripyoverdine receptor, FpvA, is controlled by another alternative sigma factor, FpvI.[10][11] Both PvdS and FpvI are negatively regulated by the anti-sigma factor FpvR, which sequesters them and prevents their interaction with RNA polymerase.[5][11]

Upon binding of ferripyoverdine to the FpvA receptor on the cell surface, a signal is transduced across the outer membrane, leading to the proteolytic degradation of FpvR.[11] This releases PvdS and FpvI, allowing for the full induction of pyoverdine biosynthesis and uptake genes, creating a positive feedback loop.[11]

Caption: Regulatory cascade of pyoverdine biosynthesis in P. aeruginosa.

Experimental Protocols

Pyoverdine Extraction and Quantification

Objective: To isolate and quantify pyoverdine from P. aeruginosa culture supernatants.

Materials:

-

P. aeruginosa strain of interest

-

Iron-deficient medium (e.g., succinate (B1194679) medium)

-

Centrifuge and sterile centrifuge tubes

-

0.22 µm sterile filters

-

Spectrophotometer or spectrofluorometer

-

Amberlite XAD-4 resin (for purification)

-

Tris-HCl buffer (50 mM, pH 7.0)

Protocol:

-

Inoculate the P. aeruginosa strain into iron-deficient medium and incubate with shaking at 37°C for 24-48 hours.

-

Pellet the bacterial cells by centrifugation at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and sterilize it by passing it through a 0.22 µm filter.

-

For quantification: Dilute the supernatant 1:10 in 50 mM Tris-HCl (pH 7.0) and measure the absorbance at 405 nm. The concentration can be estimated using the molar extinction coefficient for pyoverdine (ε₄₀₅ = 19,000 M⁻¹cm⁻¹). Alternatively, fluorescence can be measured with excitation at 400 nm and emission at 460 nm.[12]

-

For purification: Pass the filtered supernatant through a column packed with Amberlite XAD-4 resin. Wash the column with deionized water to remove unbound substances. Elute the bound pyoverdine with methanol. Evaporate the methanol to obtain purified pyoverdine.

Generation of a Gene Knockout Mutant by Allelic Exchange

Objective: To create a markerless deletion of a target gene involved in pyoverdine biosynthesis.

Materials:

-

P. aeruginosa wild-type strain

-

E. coli cloning strain (e.g., DH5α)

-

Suicide vector (e.g., pEX18Tc) containing a counter-selectable marker (e.g., sacB)

-

Primers to amplify upstream and downstream flanking regions of the target gene

-

Restriction enzymes and T4 DNA ligase

-

E. coli mobilizing strain (e.g., SM10)

-

LB agar (B569324) plates with appropriate antibiotics (for selection of transconjugants)

-

LB agar plates containing sucrose (B13894) (for counter-selection)

-

PCR reagents for verification

Protocol:

-

Construct the knockout plasmid:

-

Amplify the ~1 kb regions upstream and downstream of the target gene from P. aeruginosa genomic DNA using PCR.

-

Clone the upstream and downstream fragments sequentially into the suicide vector, flanking the multiple cloning site. This can be done using restriction digestion and ligation or by Gibson assembly.[13]

-

Transform the resulting knockout plasmid into an E. coli cloning strain and verify the construct by sequencing.

-

-

Mobilize the plasmid into P. aeruginosa:

-

Transform the knockout plasmid into a mobilizing E. coli strain.

-

Perform a biparental mating by mixing the E. coli donor strain and the P. aeruginosa recipient strain on an LB agar plate and incubating overnight.

-

-

Select for single-crossover recombinants:

-

Resuspend the mating mixture and plate onto a selective medium that inhibits the growth of the E. coli donor and selects for P. aeruginosa cells that have integrated the plasmid into their chromosome (e.g., containing an antibiotic to which the plasmid confers resistance).

-

-

Select for double-crossover recombinants (knockouts):

-

Inoculate single-crossover colonies into LB broth without antibiotics and grow overnight to allow for the second recombination event to occur.

-

Plate serial dilutions of the overnight culture onto LB agar plates containing sucrose. The sacB gene on the suicide vector backbone confers sucrose sensitivity, so only cells that have lost the plasmid backbone through a second crossover event will grow.

-

-

Verify the knockout:

Mass Spectrometry Analysis of Pyoverdine

Objective: To determine the exact mass and fragmentation pattern of pyoverdine for structural elucidation.

Materials:

-

Purified pyoverdine sample

-

UHPLC-HR-MS/MS system (e.g., Q Exactive Orbitrap)

-

C18 reverse-phase column

-

Solvents for liquid chromatography (e.g., water with 0.1% formic acid, acetonitrile (B52724) with 0.1% formic acid)

Protocol:

-

Dissolve the purified pyoverdine sample in a suitable solvent (e.g., 50% methanol).

-

Inject the sample into the UHPLC system equipped with a C18 column.

-

Separate the components of the sample using a gradient of acetonitrile in water (both containing 0.1% formic acid).

-

Analyze the eluting compounds by high-resolution mass spectrometry in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion corresponding to the mass of pyoverdine to obtain fragmentation data.

-

Analyze the fragmentation pattern to deduce the amino acid sequence of the peptide chain. The characteristic fragment of the pyoverdine chromophore at m/z 204.0768 can be used for identification.[4]

Visualization of the Pyoverdine Biosynthesis Pathway

The following diagrams, generated using the DOT language, illustrate the key stages of the pyoverdine biosynthesis pathway.

Caption: Cytoplasmic synthesis and transport of the pyoverdine precursor, ferribactin.

Caption: Periplasmic maturation and secretion of pyoverdine.

Conclusion

The pyoverdine biosynthesis pathway in Pseudomonas aeruginosa is a highly coordinated and complex process that is essential for the bacterium's survival and virulence. A thorough understanding of this pathway, from the initial synthesis of precursors to the final secretion of the mature siderophore, is crucial for the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and drug development professionals, offering a detailed overview of the pathway's components, regulation, and methods for its investigation. By targeting the key enzymes and regulatory proteins involved in pyoverdine biosynthesis, it may be possible to disrupt iron acquisition in P. aeruginosa and thereby attenuate its pathogenicity.

References

- 1. Study on pyoverdine and biofilm production with detection of LasR gene in MDR Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLIM-FRET Measurements of Protein-Protein Interactions in Live Bacteria. [jove.com]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive method to elucidate pyoverdines produced by fluorescent Pseudomonas spp. by UHPLC-HR-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyoverdine, a siderophore from Pseudomonas aeruginosa, translocates into C. elegans, removes iron, and activates a distinct host response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Pyoverdine and Pyochelin Measurements | Springer Nature Experiments [experiments.springernature.com]

- 10. The pvc Gene Cluster of Pseudomonas aeruginosa: Role in Synthesis of the Pyoverdine Chromophore and Regulation by PtxR and PvdS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chimia.ch [chimia.ch]

- 12. 4.5. Quantification of elastase and pyoverdine [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Precision-engineering the Pseudomonas aeruginosa genome with two-step allelic exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pyoverdine in Bacterial Iron Acquisition: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iron is an essential nutrient for nearly all living organisms, playing a critical role in fundamental cellular processes. For pathogenic bacteria, the acquisition of iron from a host is a crucial determinant of virulence. The opportunistic pathogen Pseudomonas aeruginosa employs a sophisticated iron acquisition system centered on the production of a primary siderophore, pyoverdine. This high-affinity iron chelator not only scavenges ferric iron (Fe³⁺) from the environment and host iron-binding proteins but also acts as a signaling molecule, regulating the expression of other virulence factors. This technical guide provides an in-depth examination of the multifaceted role of pyoverdine in bacterial iron acquisition, its regulatory network, its significance in pathogenesis, and detailed protocols for its study.

Introduction to Pyoverdine

Pyoverdines are fluorescent siderophores produced by fluorescent Pseudomonas species under iron-limiting conditions.[1][2] These molecules are critical for bacterial survival and pathogenesis.[3][4] Structurally, all pyoverdines consist of three distinct parts:

-

A Dihydroxyquinoline Chromophore: This core is responsible for the characteristic yellow-green fluorescence and is highly conserved among different pyoverdines.[1][2]

-

A Peptide Chain: Attached to the chromophore, this chain consists of 6 to 14 amino acids, with its composition varying between different Pseudomonas strains. This variability is crucial for the specific recognition by outer membrane receptors.[1][5]

-

A Side Chain: Typically derived from a Krebs cycle α-ketoacid, this component is attached to the chromophore's amino group.[1]

The primary function of pyoverdine is to chelate environmental Fe³⁺ with an exceptionally high affinity, transport it back to the bacterial cell, and facilitate its uptake.[4]

Mechanism of Pyoverdine-Mediated Iron Acquisition

The acquisition of iron via pyoverdine is a multi-step process involving biosynthesis, secretion, iron chelation, and receptor-mediated uptake and release.

-

Biosynthesis and Secretion: Pyoverdine is synthesized in the cytoplasm by a series of enzymes, including non-ribosomal peptide synthetases (NRPSs).[1] The newly synthesized apo-pyoverdine (iron-free) is then secreted into the extracellular environment through efflux pumps like PvdRT-OpmQ.[5]

-

Iron Chelation: Once secreted, pyoverdine scavenges ferric iron from the environment. Its remarkably high affinity for Fe³⁺ allows it to abstract iron from host iron-carrier proteins such as transferrin and lactoferrin.[3][6]

-

Uptake of Ferripyoverdine: The iron-bound complex, ferripyoverdine, is recognized by a specific outer membrane transporter, FpvA (Ferripyoverdine A).[5] The transport across the outer membrane is an energy-dependent process that relies on the TonB-ExbB-ExbD complex.

-

Iron Release in the Periplasm: In the periplasm, iron is released from the pyoverdine molecule. This process is thought to involve the reduction of Fe³⁺ to Fe²⁺ by a reductase, which lowers the affinity of pyoverdine for the iron ion.[7]

-

Cytoplasmic Transport and Recycling: The released iron is transported into the cytoplasm by an inner membrane ABC transporter. The apo-pyoverdine can then be recycled and secreted back out of the cell to chelate more iron.[7]

The Pyoverdine Regulatory Network

The production of pyoverdine is a tightly regulated process, primarily controlled by the intracellular iron concentration via the Ferric Uptake Regulator (Fur) protein. When intracellular iron levels are sufficient, Fur binds to "Fur boxes" in the promoter regions of iron-regulated genes, repressing their transcription.

Under iron-limiting conditions, Fur repression is lifted, initiating a signaling cascade:

-

De-repression of PvdS: The alternative sigma factor PvdS is expressed. PvdS is essential for the transcription of the pyoverdine biosynthesis genes.[1]

-

Positive Feedback Loop: The ferripyoverdine-FpvA interaction initiates a signaling cascade that leads to the activation of PvdS.[8] This creates a positive feedback loop where the presence of ferripyoverdine stimulates the production of more pyoverdine.

-

Regulation of Other Virulence Factors: PvdS also controls the expression of other key virulence factors, including Exotoxin A and the protease PrpL.[8] This co-regulation ensures that a potent arsenal (B13267) of virulence factors is deployed when the bacterium successfully acquires iron, signaling a favorable environment for infection.

Below is a diagram illustrating the pyoverdine-mediated iron uptake and regulatory pathway.

Caption: Pyoverdine iron uptake and regulation.

Role in Virulence

Pyoverdine is a key virulence factor, and its production is often directly correlated with the pathogenicity of P. aeruginosa.[9] Its contribution to virulence is multifaceted:

-

Nutrient Acquisition: By successfully competing for iron within the host, pyoverdine enables bacterial proliferation in an otherwise iron-depleted environment.[3][10] Pyoverdine-deficient mutants show significantly attenuated virulence in various infection models.[3][10]

-

Biofilm Formation: Iron acquired via pyoverdine is important for the formation and maturation of biofilms, which protect the bacteria from host immune responses and antibiotics.[11]

-

Regulation of Toxins: As a signaling molecule, pyoverdine upregulates the production of potent toxins that cause direct damage to host tissues.[8][12]

-

Direct Cytotoxicity: Pyoverdine itself can translocate into host cells, where it disrupts mitochondrial function by chelating intracellular iron, leading to cellular stress and damage.[4][12]

Quantitative Data

The following tables summarize key quantitative data related to pyoverdine.

Table 1: Physicochemical Properties of Pyoverdine

| Parameter | Value | Reference(s) |

| Iron (Fe³⁺) Affinity Constant (Kₐ) | ~10³² M⁻¹ | |

| Molar Absorptivity (ε) at 400 nm | ~19,000 M⁻¹ cm⁻¹ | [1] |

| Fluorescence Excitation Wavelength | ~400-405 nm | [2][6] |

| Fluorescence Emission Wavelength | ~447-460 nm | [2][6] |

| Molecular Weight (P. aeruginosa PAO1) | ~1,350 Da | [12] |

Table 2: Pyoverdine Production and Impact on Virulence

| Parameter | Observation | Reference(s) |

| Typical Production Yield | 200 - 500 mg/L in iron-depleted media | [1] |

| Effect of Mutation in Biosynthesis (e.g., pvdA, pvdF) | Abolished or severely reduced pyoverdine production | [6][11] |

| Virulence in Murine Burn Model | Pyoverdine-deficient mutants show no virulence at 10² CFU, while wild-type is lethal. Virulence is restored by co-injection of purified pyoverdine. | [3][10] |

| Virulence in C. elegans Liquid Killing Assay | Strong positive correlation between the level of pyoverdine production and the rate of killing. | [9] |

| Impact on Host Iron | Exposure to pyoverdine-rich filtrate reduces total host iron content by ~17.5% in C. elegans. | [4][11] |

Experimental Protocols

Detailed methodologies are crucial for studying the role of pyoverdine. Below are protocols for key experiments.

Induction and Purification of Pyoverdine

This protocol describes how to grow P. aeruginosa under iron-limiting conditions to induce pyoverdine production and then purify it from the culture supernatant.

Caption: Workflow for pyoverdine purification.

Protocol:

-

Culture Preparation: Inoculate a single colony of P. aeruginosa into an iron-deficient medium such as succinate medium or casamino acid (CAA) medium supplemented with an iron chelator like 250 µM 2,2'-bipyridine (B1663995) to induce pyoverdine production.

-

Incubation: Grow the culture at 37°C with vigorous shaking for 24-72 hours. Production of pyoverdine is indicated by the appearance of a yellow-green fluorescent color in the medium.

-

Harvesting Supernatant: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 30 minutes).[6]

-

Sterilization: Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter to remove any remaining bacteria. This results in a cell-free, pyoverdine-rich filtrate.[6]

-

Purification (Optional): For higher purity, the filtrate can be subjected to solid-phase extraction (SPE) using a C18 cartridge. After loading the filtrate, wash the cartridge with water and elute the pyoverdine with a methanol/water mixture containing 0.1% formic acid.

Quantification of Pyoverdine

Pyoverdine can be quantified based on its distinct fluorescence and absorbance properties.

A. Spectrophotometry (Absorbance):

-

Centrifuge the bacterial culture and collect the cell-free supernatant.

-

Measure the absorbance of the supernatant at 400 nm (A₄₀₀) using a spectrophotometer.

-

Calculate the pyoverdine concentration using the Beer-Lambert law (A = εcl), with a molar extinction coefficient (ε) of approximately 19,000 M⁻¹ cm⁻¹.[1] For example, a concentration of 325 µM was reported in the supernatant of P. aeruginosa PAO1 grown in iron-deficient medium.[1]

B. Fluorometry:

-

Collect the cell-free supernatant as described above.

-

Measure the fluorescence in a plate reader or fluorometer with an excitation wavelength of ~405 nm and an emission wavelength of ~460 nm.[6]

-

For absolute quantification, a standard curve using purified pyoverdine of known concentrations should be generated.

-

Note: The fluorescence of pyoverdine is quenched upon binding to iron. To measure total pyoverdine (both apo- and ferri-pyoverdine), iron can be stripped from the complex by adding a strong chelator like 8-hydroxyquinoline (B1678124) before measurement.[3]

Chrome Azurol S (CAS) Assay for Siderophore Detection

The CAS assay is a universal method for detecting siderophores. It relies on the principle that a high-affinity siderophore will remove iron from the blue-colored Fe-CAS complex, causing a color change to orange/yellow.[6]

Protocol for CAS Agar (B569324) Plates (Qualitative/Semi-quantitative):

-

Prepare CAS Indicator Solution:

-

Dissolve 60.5 mg of Chrome Azurol S in 50 mL of deionized water.

-

In a separate beaker, dissolve 72.9 mg of hexadecyltrimethylammonium bromide (HDTMA) in 40 mL of water.

-

Prepare a 1 mM FeCl₃ solution (in 10 mM HCl).

-

Mix the CAS and HDTMA solutions. While stirring vigorously, slowly add 10 mL of the FeCl₃ solution. The resulting solution will be dark blue. Autoclave and store in the dark.[9]

-

-

Prepare CAS Agar:

-

Prepare a suitable growth medium (e.g., LB agar) and autoclave it.

-

Cool the agar to ~50°C.

-

Aseptically mix the CAS indicator solution with the molten agar at a 1:9 ratio (e.g., 100 mL CAS solution to 900 mL agar).[9]

-

Pour the plates and allow them to solidify.

-

-

Assay:

-

Spot 5-10 µL of the bacterial culture onto the center of the CAS agar plate.

-

Incubate at the appropriate temperature (e.g., 37°C) for 24-48 hours.

-

Siderophore production is indicated by the formation of a yellow-orange halo around the bacterial growth against the blue background. The diameter of the halo can be used as a semi-quantitative measure of siderophore production.

-

C. elegans Virulence Assay (Liquid Killing)

This assay quantifies the virulence of P. aeruginosa and the contribution of pyoverdine.

Protocol:

-

Worm Synchronization: Grow C. elegans (e.g., N2 strain) on NGM plates with E. coli OP50 to obtain a population of synchronized L4-stage worms.

-

Bacterial Lawn Preparation: Prepare slow-killing (SK) agar plates by seeding them with the P. aeruginosa strains to be tested (e.g., wild-type and a pvdA mutant).

-

Infection: Transfer synchronized L4 worms to the prepared P. aeruginosa lawns.

-

Liquid Killing Setup:

-

After a set period of infection on plates (e.g., 4 hours), wash the worms off the plates with M9 buffer.

-

Transfer a defined number of worms (e.g., 20-30) into each well of a 96-well plate containing liquid killing medium (e.g., M9 buffer with 5 mg/mL cholesterol) and the respective P. aeruginosa strain.

-

-

Incubation and Scoring: Incubate the plates at 25°C. Score the number of dead worms at regular intervals (e.g., every 12-24 hours) using a microscope. Worms that do not respond to gentle prodding are considered dead.

-

Data Analysis: Plot survival curves (percent survival vs. time) for each bacterial strain. A significant increase in the survival of worms infected with the pyoverdine-deficient mutant compared to the wild-type demonstrates the role of pyoverdine in virulence.[9]

Conclusion and Future Directions

Pyoverdine is a central player in the physiology and pathogenicity of Pseudomonas aeruginosa. Its roles extend beyond simple iron acquisition to include biofilm formation, regulation of virulence, and direct host cell toxicity. The intricate mechanisms of its function and regulation make the pyoverdine system a compelling target for the development of novel anti-virulence therapies. Strategies aimed at inhibiting pyoverdine biosynthesis, blocking its extracellular function, or interfering with its uptake could disarm the pathogen without exerting direct selective pressure for resistance. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate this critical virulence factor and explore new therapeutic avenues against this formidable pathogen.

References

- 1. researchgate.net [researchgate.net]

- 2. Studies of Pseudomonas aeruginosa Mutants Indicate Pyoverdine as the Central Factor in Inhibition of Aspergillus fumigatus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyoverdine, a siderophore from Pseudomonas aeruginosa, translocates into C. elegans, removes iron, and activates a distinct host response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. dc.etsu.edu [dc.etsu.edu]

- 7. mdpi.com [mdpi.com]

- 8. Siderophore Detection assay [protocols.io]

- 9. Simple model for the study of Pseudomonas aeruginosa infections in leukopenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pyoverdine-Dependent Virulence of Pseudomonas aeruginosa Isolates From Cystic Fibrosis Patients [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyoverdine: A Key Virulence Factor and Therapeutic Target in Pathogenic Bacteria

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Pyoverdines are fluorescent siderophores produced by Pseudomonas species and related bacteria, playing a pivotal role in their pathogenesis. These molecules are not merely iron scavengers; they are multifaceted virulence factors that influence a range of pathogenic behaviors, including biofilm formation, regulation of other toxins, and direct interactions with host systems. This guide provides an in-depth technical overview of pyoverdine's function as a virulence factor, its complex regulatory networks, quantitative data on its impact, and detailed protocols for its study. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and targeting this critical bacterial system.

Introduction to Pyoverdine

What is Pyoverdine?

Pyoverdine is the primary siderophore produced by fluorescent pseudomonads under iron-limiting conditions.[1][2] Structurally, pyoverdines consist of three main parts: a conserved dihydroxyquinoline chromophore responsible for their characteristic fluorescence, a variable acyl side chain, and a strain-specific peptide chain of 6-14 amino acids.[3] This peptide chain is synthesized by non-ribosomal peptide synthetases (NRPSs) and is responsible for the hexadentate chelation of ferric iron (Fe³⁺) with exceptionally high affinity (Ka ≈ 10³² M⁻¹).[4][5][6] This high affinity allows bacteria to effectively scavenge iron from the host environment, even from host iron-binding proteins like transferrin and lactoferrin.[2][7]

The Critical Role of Iron in Bacterial Pathogenesis

Iron is an essential cofactor for numerous vital cellular processes in nearly all living organisms, including bacteria. It is crucial for DNA biosynthesis, respiration, and various enzymatic reactions.[8] In the host, however, free iron is virtually unavailable, as it is tightly sequestered by proteins such as transferrin, lactoferrin, and ferritin to prevent microbial proliferation.[9][10] This host strategy, known as nutritional immunity, creates an iron-deprived environment that pathogens must overcome to establish an infection.[11] Bacteria like Pseudomonas aeruginosa have evolved sophisticated iron acquisition systems, with pyoverdine being a primary and indispensable weapon to win this competition for iron.[7][9][11]

Pyoverdine's Multifaceted Role in Virulence

Pyoverdine contributes to bacterial pathogenesis through several interconnected mechanisms.[3]

-

High-Affinity Iron Scavenging: Its primary role is to chelate the scarce ferric iron from the host environment and transport it back into the bacterial cell via a specific outer membrane receptor, FpvA.[2][12] This process is critical for bacterial survival and proliferation within the host. Studies have shown that pyoverdine-deficient mutants are severely attenuated in virulence.[2][9][12]

-

Biofilm Formation: Iron acquired via pyoverdine is a crucial signal and nutrient for biofilm development.[2][13] Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which offer protection from host immune responses and antibiotics. Pyoverdine production is intricately linked with biofilm formation; in some conditions, compromising biofilm development can in turn decrease pyoverdine biosynthesis.[3][7][13][14]

-

Regulatory Signaling Molecule: The iron-pyoverdine complex (ferripyoverdine), upon binding to its receptor FpvA, triggers a signaling cascade.[2] This signal transduction pathway, mediated by the alternative sigma factor PvdS, not only regulates the biosynthesis of pyoverdine itself but also controls the expression of other key virulence factors, including Exotoxin A (a potent protein synthesis inhibitor) and the PrpL protease.[2][4][15]

-

Direct Host Interaction and Toxicity: Emerging evidence suggests pyoverdine can directly impact host cells. It has been shown to translocate into host organisms like C. elegans, where it can strip iron from host components, leading to mitochondrial damage and triggering a distinct host stress response.[10]

Regulation of Pyoverdine Biosynthesis

The production of pyoverdine is a tightly controlled process, ensuring it is synthesized only when needed to avoid the metabolic cost of its production. The regulation occurs primarily at the transcriptional level and involves a sophisticated interplay between an iron-sensing repressor and a specific sigma factor cascade.

The Ferric Uptake Regulator (Fur)

In iron-replete conditions, the Ferric Uptake Regulator (Fur) protein binds to ferrous iron (Fe²⁺), forming a complex that acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to a specific DNA sequence known as the "Fur box" in the promoter regions of iron-regulated genes, blocking their transcription.[2][4][16] In P. aeruginosa, Fur does not directly repress the pyoverdine biosynthesis genes. Instead, it indirectly controls them by repressing the gene encoding the specific sigma factor PvdS.[2][17]

The PvdS Sigma Factor Cascade

When intracellular iron levels are low, Fur is inactive and derepresses the pvdS gene. PvdS is an extracytoplasmic function (ECF) sigma factor that directs RNA polymerase to the promoters of the pyoverdine biosynthesis (pvd) genes, initiating their transcription.[2][4][15][17] This signaling is further modulated by the ferripyoverdine-FpvA interaction at the cell surface. Binding of ferripyoverdine to the FpvA receptor triggers a signal that leads to the release of PvdS from an anti-sigma factor, FpvR, located in the inner membrane, further amplifying the production of pyoverdine and other PvdS-regulated virulence factors.[4][5]

Caption: Pyoverdine Biosynthesis Regulatory Pathway.

Quantitative Impact of Pyoverdine on Virulence

The contribution of pyoverdine to bacterial virulence has been quantified in various experimental models. The data consistently demonstrate that the inability to produce this siderophore leads to a significant reduction in pathogenicity.

Table 1: Contribution of Pyoverdine to In Vivo Virulence in a Murine Burn Model

| Strain | Genotype | Inoculum (CFU) | Mortality (%) | Citation |

| P. aeruginosa PAO1 | Wild-Type | 1 x 10² | 100% | [9][12] |

| PAO6606 | pvd mutant | 1 x 10² | 0% | [9][12] |

| PAO6609 | pvd mutant | 1 x 10² | 0% | [9][12] |

| PAO6606 + PVD | pvd mutant + exogenous pyoverdine | 1 x 10² | 80% | [18] |

Data derived from studies on burned mice, demonstrating that pyoverdine is essential for virulence at a low inoculum dose.[9][12][18]

Table 2: Effect of Pyoverdine-Related Gene on Biofilm Formation

| Strain | Relevant Genotype | Biofilm Biomass (Absorbance at 550 nm) | % of Wild-Type | Citation |

| P. aeruginosa PA14 | Wild-Type | ~1.8 | 100% | [13] |

| PA14ΔpqsA | PQS biosynthesis mutant (impaired PVD production) | ~0.4 | ~22% | [13] |

Biofilm formation was quantified using a crystal violet staining assay. The ΔpqsA mutant exhibits poor biofilm formation and concurrently shows impaired pyoverdine production.[13]

Key Experimental Protocols

Protocol 1: Quantification of Pyoverdine Production

This protocol measures pyoverdine based on its intrinsic fluorescence.

Materials:

-

Bacterial culture supernatant

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Fluorometer/spectrofluorometer or plate reader with fluorescence capabilities

-

Microcentrifuge tubes or 96-well black plates

Procedure:

-

Grow bacteria in an iron-limited medium (e.g., Casamino Acid medium) to induce pyoverdine production.[8]

-

Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).

-

Carefully collect the supernatant, which contains the secreted pyoverdine.

-

Dilute the supernatant with Tris-HCl buffer (e.g., a 1:20 v/v dilution is common) to ensure the fluorescence reading is within the linear range of the instrument.[19]

-

Transfer the diluted sample to a cuvette or a well of a black microplate.

-

Measure the fluorescence using an excitation wavelength of ~400 nm and an emission wavelength of ~460 nm.[10][19]

-

To normalize for bacterial growth, measure the optical density (OD) of the culture at 600 nm before centrifugation.

-

Express pyoverdine production as Relative Fluorescence Units (RFU) per OD unit (RFU/OD₆₀₀).

Protocol 2: Chrome Azurol S (CAS) Assay for Siderophore Activity

The CAS assay is a universal colorimetric method to detect and quantify siderophore production. Siderophores remove iron from the blue CAS-iron complex, causing a color change to orange.[16][20][21]

Materials:

-

CAS dye solution

-

HDTMA (hexadecyltrimethylammonium bromide) solution

-

FeCl₃ solution

-

Buffer solution (e.g., Piperazine-based buffer for liquid assay)

-

Bacterial culture supernatant

-

Spectrophotometer

Procedure:

-

Prepare CAS Assay Solution: A detailed, step-by-step protocol for preparing the blue CAS agar (B569324) or liquid shuttle solution is available in the literature.[15][16][20] This involves carefully mixing solutions of CAS, HDTMA, FeCl₃, and a buffer. All glassware must be acid-washed to remove trace iron.[20][22]

-

Sample Preparation: Grow bacteria and harvest the cell-free supernatant as described in Protocol 5.1.

-

Reaction: Mix 0.5 mL of the bacterial supernatant with 0.5 mL of the CAS assay solution.[23]

-

Incubation: Incubate the mixture at room temperature for a set period (e.g., 20-30 minutes) to allow for the iron chelation reaction to occur.

-

Measurement: Measure the absorbance of the mixture at ~630 nm.

-

Quantification: The decrease in absorbance is proportional to the amount of siderophore produced. A standard curve using a known siderophore (e.g., deferoxamine) can be used for absolute quantification. Results are often expressed as a percentage of siderophore activity relative to an uninoculated media control.

Caption: Chrome Azurol S (CAS) Assay Workflow.

Protocol 3: In Vivo Virulence Assessment using Galleria mellonella

The greater wax moth larva, Galleria mellonella, is a widely used invertebrate model to assess bacterial virulence due to its affordability, ethical considerations, and an innate immune system with similarities to that of vertebrates.[5][24][25]

Materials:

-

G. mellonella larvae (last-instar, ~200-300 mg)

-

Bacterial culture (P. aeruginosa)

-

Phosphate-buffered saline (PBS) or 10 mM MgSO₄

-

10 µL Hamilton syringe or similar microinjection setup

-

Incubator set to 37°C

-

Sterile petri dishes

Procedure:

-

Prepare Bacterial Inoculum: Grow an overnight culture of P. aeruginosa. Sub-culture and grow to the mid-logarithmic phase.

-

Pellet the bacteria by centrifugation, wash, and resuspend in sterile PBS to a desired concentration (e.g., OD₆₀₀ of ~0.2).[5][24] Perform serial dilutions and plate on agar to determine the exact colony-forming units (CFU)/mL.

-

Injection: Select healthy, uniformly sized larvae. Inject 10 µL of the bacterial suspension into the hemocoel via the last left proleg.[5] A control group should be injected with sterile PBS to account for physical trauma.[18]

-

Incubation: Place groups of 10-15 larvae in sterile petri dishes and incubate at 37°C in the dark.[18]

-

Monitor Survival: Record the number of dead larvae at regular intervals (e.g., every few hours) over a 48-72 hour period. Larvae are considered dead when they are non-responsive to touch.

-

Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between groups infected with wild-type vs. pyoverdine-deficient mutant strains. The time to 50% mortality (LT₅₀) or the dose to achieve 50% mortality (LD₅₀) can be calculated to quantify virulence.[4][5][24]

Pyoverdine as a Drug Target

Given its critical role in pathogenesis, pyoverdine biosynthesis and uptake pathways represent attractive targets for the development of novel anti-virulence therapies.[26]

-

Inhibition of Biosynthesis: Small molecules that inhibit key enzymes in the pyoverdine synthesis pathway can effectively block its production, thereby reducing bacterial fitness in the host.

-

"Trojan Horse" Strategy: This approach involves linking an antibiotic to a pyoverdine molecule. The bacterium actively transports the pyoverdine-antibiotic conjugate into the cell via the FpvA receptor, delivering a lethal payload and bypassing conventional resistance mechanisms.[3]

-

Receptor Blocking: Molecules that block the FpvA receptor could prevent the uptake of ferripyoverdine, effectively starving the bacterium of iron.

-

Disruption of Function: Certain compounds, such as gallium, can disrupt pyoverdine function. Gallium(III) can substitute for iron(III) in pyoverdine, but this complex cannot be processed by the bacterium, leading to disruption of iron homeostasis.

Conclusion

Pyoverdine is far more than a simple iron chelator; it is a central hub in the virulence network of Pseudomonas aeruginosa and other pathogenic bacteria. Its functions in iron acquisition, biofilm formation, and gene regulation make it indispensable for establishing and maintaining infection. The detailed understanding of its structure, function, and regulation provides a solid foundation for the rational design of novel therapeutics aimed at disarming pathogens rather than killing them outright, a strategy that may impose less selective pressure for the development of resistance. Continued research into the complex biology of pyoverdine will undoubtedly unveil new vulnerabilities to be exploited in the fight against multidrug-resistant infections.

References

- 1. Pyoverdine and Pyochelin Measurements | Springer Nature Experiments [experiments.springernature.com]

- 2. A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Refined methodology for quantifying Pseudomonas aeruginosa virulence using Galleria mellonella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. A quantitative study on the formation of Pseudomonas aeruginosa biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The biosynthesis of pyoverdines [microbialcell.com]

- 8. Rapid identification of pyoverdines of fluorescent Pseudomonas spp. by UHPLC-IM-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyoverdin is essential for virulence of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SCITEPRESS - SCIENCE AND TECHNOLOGY PUBLICATIONS [scitepress.org]

- 11. This compound is essential for virulence of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PqsA Promotes Pyoverdine Production via Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ableweb.org [ableweb.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays | Springer Nature Experiments [experiments.springernature.com]

- 16. Refined methodology for quantifying Pseudomonas aeruginosa virulence using Galleria mellonella - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Galleria mellonella as an Alternative Infection Model for the Burkholderia cepacia Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Siderophore Detection assay [protocols.io]

- 19. researchgate.net [researchgate.net]

- 20. protocols.io [protocols.io]

- 21. Chrome Azurol S (CAS) Liquid Assay for Iron-Binding Compounds [protocols.io]

- 22. journals.asm.org [journals.asm.org]

- 23. microbiologyresearch.org [microbiologyresearch.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. zora.uzh.ch [zora.uzh.ch]

The Fluorescent Heart of Pyoverdine: A Technical Guide to its Chromophore

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core of pyoverdine's functionality: its fluorescent chromophore. Pyoverdine, a class of siderophores produced by Pseudomonas species, plays a critical role in iron acquisition, virulence, and cell signaling.[1][2][3] At the center of these activities is its unique dihydroxyquinoline-derived chromophore, which imparts the molecule with its characteristic yellow-green fluorescence.[2][4] This guide provides a comprehensive overview of the chromophore's fluorescent properties, the biochemical pathways it participates in, and detailed experimental protocols for its study.

Physicochemical and Fluorescent Properties of the Pyoverdine Chromophore

The pyoverdine molecule is a complex structure comprising three key components: a conserved dihydroxyquinoline chromophore, a variable peptide chain of 6 to 14 amino acids, and a side chain derived from a dicarboxylic acid.[2][4][5] The chromophore, specifically (1S)-5-amino-2,3-dihydro-8,9-dihydroxy-1H-pyrimido[1,2-a]quinoline-1-carboxylic acid, is the source of pyoverdine's fluorescent properties.[5][6]

Spectral Characteristics

The fluorescence of the pyoverdine chromophore is characterized by its bright and relatively photostable emission.[5] The specific excitation and emission maxima can vary slightly depending on the specific pyoverdine isoform and environmental conditions.

Table 1: Spectral Properties of Pyoverdine Chromophore

| Property | Value | Notes |

| Excitation Maximum (λex) | ~400 nm (at neutral pH) | Can be influenced by pH.[6][7] |

| Emission Maximum (λem) | ~447-467 nm | The emission is strongly quenched upon binding to ferric iron (Fe³⁺).[6][8] |

| Molar Extinction Coefficient (ε) | 1.4 x 10⁴ - 1.65 x 10⁴ M⁻¹cm⁻¹ at ~405 nm | Varies slightly between different pyoverdine types and measurement conditions.[9][10] Some sources report values as high as 2.8 x 10⁻³ mol⁻¹cm⁻¹ for pyoverdinpss. |

Factors Influencing Fluorescence

The fluorescence of the pyoverdine chromophore is highly sensitive to its environment, a property that is central to its biological function and its utility as a research tool.

1.2.1. pH Dependence:

The absorption and, to a lesser extent, the fluorescence spectra of pyoverdine are pH-dependent.[11][12] At lower pH values (around 3.0-5.0), the absorption spectrum may show peaks around 385 nm, while at neutral pH (around 7.0), a major peak is observed at approximately 410 nm.[13] Maximum fluorescence is typically observed around pH 7.0.[12]

1.2.2. Metal Ion Interaction:

The most significant factor influencing pyoverdine's fluorescence is its interaction with metal ions.

-

Iron (Fe³⁺ and Fe²⁺): The primary biological function of pyoverdine is to chelate and transport ferric iron (Fe³⁺). Upon binding Fe³⁺, the fluorescence of the chromophore is strongly quenched.[5][11] Ferrous iron (Fe²⁺) also quenches pyoverdine fluorescence, and interestingly, the quenching by Fe²⁺ is much faster than by Fe³⁺ at physiological pH.[7] This has led to suggestions that pyoverdines can bind and oxidize ferrous ions.[7]

-

Other Metal Ions: The pyoverdine chromophore can also interact with other metal ions, leading to varied effects on its fluorescence. For instance, binding to Gallium (Ga³⁺) can enhance the quantum yield of pyoverdine. Aluminum (Al³⁺) can also cause a very large increase in fluorescence, while Copper (Cu²⁺) initially causes a decrease, which can be followed by an increase over time.[11]

Table 2: Effect of Various Metal Ions on Pyoverdine Fluorescence

| Metal Ion | Observation after 60 seconds (equimolar concentration) | Observation after 24 hours (equimolar concentration) |

| Ca²⁺, Mn²⁺, Mg²⁺, Zn²⁺ | No significant change[11] | Very little change[11] |

| Al³⁺ | Small increase (~109%)[11] | Very large increase (~270%)[11] |

| Cu²⁺ | Decrease (~83%)[11] | Increase (~113%)[11] |

| Fe³⁺ | Significant decrease (~66%)[11] | Complete quenching (~0%)[11] |

| Fe²⁺ | No significant change[11] | Large decrease (~15%)[11] |

Biosynthesis and Signaling Pathways

The production and function of the pyoverdine chromophore are tightly regulated through complex biochemical pathways.

Pyoverdine Biosynthesis

The biosynthesis of pyoverdine is a multi-step process that begins in the cytoplasm and is completed in the periplasm. It involves a series of enzymes, including non-ribosomal peptide synthetases (NRPSs).[6][14]

The process starts with the synthesis of a precursor molecule called ferribactin, which is not fluorescent.[14] This precursor is then transported into the periplasm where it undergoes a series of enzymatic modifications, including oxidative cyclization, to form the mature, fluorescent pyoverdine chromophore.[6][15] Key enzymes in this process include PvdL, PvdI, PvdD, PvdH, PvdA, PvdF, PvdQ, PvdP, and PvdO.[2][6]

Pyoverdine-Mediated Signaling

Beyond its role in iron transport, the pyoverdine-Fe³⁺ complex, also known as ferripyoverdine, acts as a signaling molecule.[1][16] This signaling cascade regulates the expression of pyoverdine biosynthesis genes and other virulence factors. The pathway involves the outer membrane receptor FpvA, the anti-sigma factor FpvR, and the sigma factor PvdS.[1][4][16]

Binding of ferripyoverdine to FpvA initiates a signal that is transduced across the inner membrane via FpvR.[1][16] This leads to the release of PvdS from FpvR-mediated sequestration, allowing PvdS to activate the transcription of genes involved in pyoverdine synthesis and the production of virulence factors like exotoxin A and the protease PrpL.[1][4]

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthesis of pyoverdines [microbialcell.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyoverdine - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Fluorescent Pseudomonad Pyoverdines Bind and Oxidize Ferrous Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Study on pyoverdine and biofilm production with detection of LasR gene in MDR Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Evaluation and biochemical characterization of a distinctive pyoverdin from a pseudomonas isolated from chickpea rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review of Pseudomonas aeruginosa Metallophores: Pyoverdine, Pyochelin and Pseudopaline - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The biosynthesis of pyoverdines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

The Genetic Regulation of Pyoverdine Production: A Technical Guide for Researchers

Abstract: Pyoverdine, the primary siderophore of Pseudomonas aeruginosa, is a critical virulence factor and a key component in iron acquisition. Its production is a tightly regulated process, governed by a complex network of genetic and environmental signals. This guide provides an in-depth examination of the core genetic regulatory circuits controlling pyoverdine biosynthesis, intended for researchers, scientists, and drug development professionals. We will dissect the key signaling pathways, present available quantitative data, and outline the experimental methodologies used to elucidate these mechanisms.

Introduction to Pyoverdine and its Importance

Pyoverdines are fluorescent siderophores produced by fluorescent pseudomonads to scavenge iron, an essential nutrient, from the environment.[1][2][3] In pathogenic species like Pseudomonas aeruginosa, pyoverdine is a significant virulence factor, crucial for establishing infections.[4][5][6] Its biosynthesis is a complex process involving numerous genes, primarily located in the pvd and pvc gene clusters.[6][7][8][9] The regulation of these genes is a sophisticated process, ensuring that pyoverdine is produced only when necessary, primarily under conditions of iron starvation. Understanding this regulatory network is paramount for developing novel therapeutic strategies that target bacterial iron acquisition.

The Core Regulatory Cascade: Iron-Dependent Regulation

The central mechanism governing pyoverdine production is a direct response to intracellular iron concentrations. This regulation is orchestrated by a cascade of proteins that sense iron levels and accordingly modulate the expression of pyoverdine biosynthesis genes.

The Ferric Uptake Regulator (Fur): The Master Iron Sensor

The primary sensor of iron status in P. aeruginosa is the Ferric Uptake Regulator (Fur) protein.[1][2][6][10] In iron-replete conditions, Fur binds to ferrous iron (Fe²⁺) and acts as a transcriptional repressor. The Fur-Fe²⁺ complex binds to specific DNA sequences known as "Fur boxes" located in the promoter regions of target genes, thereby blocking their transcription.[6][10][11]

The PvdS Sigma Factor: The Key Activator

The direct target of Fur repression in the pyoverdine regulatory cascade is the pvdS gene.[6][10][12] PvdS is an alternative sigma factor of the extracytoplasmic function (ECF) family.[1][2][4][10][12] Under iron-limiting conditions, Fur does not bind iron and is released from the pvdS promoter, leading to the transcription and translation of PvdS.[6][10] PvdS then associates with the RNA polymerase core enzyme to direct the transcription of the pyoverdine biosynthesis genes, including the pvd and pvc operons.[7][8][9][12]

The Fpv System: A Positive Feedback Loop

The regulation of pyoverdine is further refined by a cell-surface signaling system involving the ferripyoverdine receptor FpvA, the anti-sigma factor FpvR, and another ECF sigma factor, FpvI.[1][2][4]

-

FpvA: The outer membrane receptor that recognizes and transports iron-loaded pyoverdine (ferripyoverdine) into the periplasm.[1][2][4]

-

FpvR: An inner membrane anti-sigma factor that sequesters PvdS and FpvI, preventing them from activating their target genes in the absence of the ferripyoverdine signal.[1][2][4]

-

FpvI: An ECF sigma factor that specifically controls the expression of the fpvA gene.[1][2][4][6]

When ferripyoverdine binds to FpvA, a signal is transduced across the outer membrane, leading to the proteolytic degradation of FpvR.[4] This releases PvdS and FpvI, allowing them to activate the transcription of the pyoverdine biosynthesis genes and the fpvA receptor gene, respectively. This creates a positive feedback loop, amplifying pyoverdine production and uptake.[4]

Integration of Other Regulatory Networks

The production of pyoverdine is not solely dependent on iron availability. Other global regulatory networks, sensing different cellular and environmental cues, also modulate its synthesis.

Quorum Sensing

Quorum sensing (QS), a cell-density-dependent communication system, influences pyoverdine production. The las and pqs QS systems have been shown to positively regulate pyoverdine synthesis.[13][14][15][16] Mutants in lasR exhibit a reproducible decrease in pyoverdine production.[14][16] The Pseudomonas quinolone signal (PQS) has also been shown to promote pyoverdine production, potentially by inducing cell aggregation.[13] This suggests that P. aeruginosa integrates information about population density into its decision to invest in the costly production of this public good.

Cyclic di-GMP Signaling

The intracellular second messenger cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a key regulator of the transition between motile and sessile lifestyles, including biofilm formation.[2][17] Elevated levels of c-di-GMP have been shown to promote pyoverdine synthesis, linking its production to the biofilm state.[18][19][20] This connection is logical, as iron scavenging would be particularly important for the high-density communities within a biofilm.

References

- 1. The biosynthesis of pyoverdines [microbialcell.com]

- 2. The biosynthesis of pyoverdines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Environmental determinants of pyoverdine production, exploitation and competition in natural Pseudomonas communities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions between an anti-sigma protein and two sigma factors that regulate the pyoverdine signaling pathway in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyoverdine - Wikipedia [en.wikipedia.org]

- 6. Pyoverdine-Mediated Regulation of FpvA Synthesis in Pseudomonas aeruginosa: Involvement of a Probable Extracytoplasmic-Function Sigma Factor, FpvI - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The pvc gene cluster of Pseudomonas aeruginosa: role in synthesis of the pyoverdine chromophore and regulation by PtxR and PvdS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. The pvc Gene Cluster of Pseudomonas aeruginosa: Role in Synthesis of the Pyoverdine Chromophore and Regulation by PtxR and PvdS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Different Responses of Pyoverdine Genes to Autoinduction in Pseudomonas aeruginosa and the Group Pseudomonas fluorescens-Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Functional Analysis of PvdS, an Iron Starvation Sigma Factor of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PqsA Promotes Pyoverdine Production via Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. Quorum-sensing and siderophore biosynthesis in <i>Pseudomonas aeruginosa: lasRllasI</i> mutants exhibit reduced pyoverdine biosynthesis - ProQuest [proquest.com]